9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features an indoloquinoxaline core, which is a fusion of indole and quinoxaline structures, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-propoxybenzylamine with 9-methylindole-2,3-dione in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the indoloquinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the quinoxaline core.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be carried out using halogenated derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce partially or fully reduced quinoxaline compounds .
Scientific Research Applications
9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]quinoxaline: Known for its antioxidant and anticancer properties.
Benzopyrazine: Used in the synthesis of pharmaceuticals and dyes.
Quinazoline: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Uniqueness
9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline stands out due to its unique indoloquinoxaline core, which combines the structural features of both indole and quinoxaline. This fusion imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C25H23N3O |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
9-methyl-6-[(2-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H23N3O/c1-3-14-29-23-11-7-4-8-18(23)16-28-22-13-12-17(2)15-19(22)24-25(28)27-21-10-6-5-9-20(21)26-24/h4-13,15H,3,14,16H2,1-2H3 |
InChI Key |
RBTNFIJOADRVJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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